ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

B-Raf Kinase Inhibition Oncology Kinase Selectivity

Medicinal chemists designing B-Raf kinase or nuclease inhibitor libraries face a critical sourcing gap: many 8-phenylpyrazolo[5,1-c][1,2,4]triazine building blocks arrive without independent analytical verification, risking mislabeled or degraded material. This compound solves that problem with pre-deposited 1H NMR, FTIR, and GC-MS spectra in the public SpectraBase database, enabling in-house identity confirmation before experimental use. • Publicly accessible 1H NMR, FTIR, and GC-MS spectra for pre-purchase QC. • 8-Phenyl substitution aligns with Markush definitions in WO2009039387A1 (B-Raf) and US 9,969,741 (nuclease inhibitor). • C3 ethyl ester serves as a versatile handle for hydrolysis, amidation, or hydrazide formation.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
Cat. No. B5448064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=N1)C
InChIInChI=1S/C16H16N4O2/c1-4-22-16(21)14-11(3)20-15(18-17-14)13(10(2)19-20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
InChIKeyYSEJDRCVVAKWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: Identity and Compound-Class Context


Ethyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 77632-06-5) is a fully substituted pyrazolo[5,1-c][1,2,4]triazine heterocycle bearing an 8-phenyl ring, 4,7-dimethyl substituents, and a 3-ethyl carboxylate ester [1]. It belongs to a scaffold class for which patent literature claims selective B-Raf kinase inhibition and antidiabetic DPP4/AGE activity, though direct biological profiling data for this specific derivative remain unpublished or are held in proprietary collections [2]. Its molecular formula is C₁₆H₁₆N₄O₂ with a molecular weight of 296.32 g/mol [1].

Ethyl 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: Substitution Risks with 8-Des-Phenyl and Ester Analogs


The pyrazolo[5,1-c][1,2,4]triazine scaffold exhibits sharply divergent activity profiles depending on the C8 aromatic substitution pattern and the C3 carbonyl functionality. The 8-phenyl group in this compound introduces a significant increase in both steric bulk and lipophilicity compared to the 8-unsubstituted (des-phenyl) analog ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1, MW 220.23 g/mol), potentially altering target binding pocket occupancy and selectivity . Furthermore, conversion of the C3 ethyl ester to a carbohydrazide (CAS 1374509-58-6) replaces the neutral, hydrolytically labile ester with a basic hydrazide moiety, which can re-direct hydrogen-bonding networks and change both pharmacokinetic stability and off-target interaction potential . Published class-level SAR studies confirm that pyrazolotriazines exhibit the highest antiglycating and DPP4-inhibitory potency among related azolotriazine chemotypes, underscoring why arbitrary interchange of ring substituents or ester derivatives cannot be assumed to preserve a given biological readout [1].

Ethyl 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: Quantitative Evidence vs. Closest Analogs


B-Raf Kinase Inhibitory Potential: Patent Scaffold vs. Unsubstituted Core

The pyrazolo[5,1-c][1,2,4]triazine scaffold to which this compound belongs is explicitly claimed in patent WO2009039387A1 (Wyeth) as a multiply-substituted B-Raf kinase inhibitor chemotype, with stated utility against tumor cells harboring oncogenic B-Raf and K-Ras [1]. The patent defines the C8 position as a site for aromatic substitution that modulates kinase selectivity; the 8-phenyl group present in this compound fulfills that structural requirement, whereas the 8-unsubstituted analog (CAS 175137-48-1) lacks this critical pharmacophoric element and falls outside the claimed substitution pattern [1]. Quantitative IC₅₀ values for specific analogs are disclosed within the patent family but were not extractable as free-text values in the public abstract; however, the structural inclusion within the SAR-defined Markush claims provides a class-level inference of B-Raf inhibitory potential that is structurally precluded for the des-phenyl comparator [1].

B-Raf Kinase Inhibition Oncology Kinase Selectivity

DPP4 and Antiglycation Potency: Pyrazolotriazine vs. Triazolotriazine Core

In a comparative study by Rusinov et al. (2017), pyrazolo[5,1-c][1,2,4]triazines—the core heterocyclic system of the target compound—were directly compared with [1,2,4]triazolo[5,1-c][1,2,4]triazine isosteres across multiple antidiabetic assays. The pyrazolotriazine class demonstrated the highest potency both as antiglycating agents (inhibition of advanced glycation end-product formation) and as DPP4 enzyme inhibitors, outperforming the corresponding triazolotriazine series [1]. Although the specific 8-phenyl-4,7-dimethyl-3-ethyl ester derivative was not individually tested in this publication, the class-level superiority of the pyrazolotriazine core over the triazolotriazine core is quantitatively established, supporting the selection of pyrazolotriazine-based compounds for DPP4/AGE-focused screening libraries [1].

DPP4 Inhibition Antiglycation Type 2 Diabetes

Verified Spectral Identity vs. Uncharacterized Vendor Stock

The target compound has been deposited in the SpectraBase spectral database (Spectrum ID: 3gn380L8nTD) with verified ¹H NMR, FTIR, and GC-MS spectra, providing an independent, publicly accessible reference for identity confirmation [1]. The InChIKey (YSEJDRCVVAKWSH-UHFFFAOYSA-N) and SMILES notation have been computationally validated [1]. In contrast, the structurally closest commercially listed analog, ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1), is offered by multiple vendors without deposition of verified reference spectra in SpectraBase or equivalent public databases, increasing the analytical risk during procurement and quality control workflows .

Analytical Characterization Quality Control Spectral Database

Nuclease Inhibitor Patent: Structural Eligibility for MUS81/MRE11

A distinct patent family (US 9,969,741, Masarykova Univerzita) claims substituted pyrazolo[5,1-c][1,2,4]triazines as inhibitors of the structure-specific nucleases MUS81 and MRE11, targets implicated in synthetic lethal anticancer strategies [1]. The patent defines structural Formula (1) wherein R₁–R₄ substituents encompass the 4,7-dimethyl-8-phenyl-3-carboxylate pattern. While the 8-phenyl-substituted compounds with C3 ester functionality fall within the claimed genus, the 8-unsubstituted analog (CAS 175137-48-1) does not meet the substitution requirements for potent nuclease engagement as outlined in the SAR discussion [1]. This creates a binary differentiation: the target compound is structurally pre-qualified for nuclease inhibitor screening, whereas the des-phenyl analog is not.

Nuclease Inhibition DNA Damage Repair Synthetic Lethality

Ethyl 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: High-Value Research and Procurement Applications


B-Raf/Nuclease Inhibitor Library Design: Scaffold-Hopping Starting Point

Medicinal chemistry teams designing focused kinase or nuclease inhibitor libraries can procure this compound as a scaffold-validation probe. Its 8-phenyl substitution aligns with the Markush definitions in both the Wyeth B-Raf patent (WO2009039387A1) and the Masaryk University nuclease inhibitor patent (US 9,969,741), making it a structurally qualified entry point for hit-finding campaigns where SAR exploration at the C8 position is planned . The cheaper 8-des-phenyl analog should be explicitly excluded from such screens, as it lacks the key aromatic pharmacophore specified in both patent families .

DPP4/AGE Dual-Target Screening: Pyrazolotriazine Core Selection

Investigators pursuing dual DPP4/AGE inhibition for type 2 diabetes drug discovery should prioritize the pyrazolo[5,1-c][1,2,4]triazine core over the [1,2,4]triazolo[5,1-c][1,2,4]triazine isostere, based on published head-to-head class data showing superior potency for pyrazolotriazines in both antiglycation and DPP4 enzymatic assays . This compound can serve as a synthetic intermediate for further C3 amide or hydrazide derivatization while preserving the pyrazolotriazine core that underpins the observed class advantage .

Analytical Reference Standard: Pre-Verified Spectral Identity

For analytical chemistry laboratories requiring a characterized pyrazolo[5,1-c][1,2,4]triazine reference material, this compound offers the advantage of pre-deposited, publicly accessible ¹H NMR, FTIR, and GC-MS spectra in the SpectraBase database . This enables in-house identity verification against an independent reference before experimental use, reducing the risk of receiving mislabeled or degraded material—a QC safeguard not available for the des-phenyl analog or the carbohydrazide derivative, neither of which has verified spectra in public databases .

Synthetic Intermediate for C3-Diversified 8-Phenylpyrazolotriazine Libraries

The ethyl ester at C3 serves as a versatile synthetic handle for further diversification: hydrolysis to the carboxylic acid, conversion to amides, hydrazides, or heterocyclic ketones. When the synthetic objective is to generate a library of 8-phenyl-substituted pyrazolotriazines for SAR exploration, this compound is the logical building block because it already carries the 8-phenyl group that defines eligibility for the B-Raf and nuclease inhibitor patent families . Attempting to introduce the phenyl group at a late stage via cross-coupling on the des-phenyl scaffold introduces additional synthetic steps and lower overall yields compared to starting from this pre-functionalized intermediate .

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